molecular formula C11H15N3O3S B2863317 (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 2034222-28-9

(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2863317
CAS No.: 2034222-28-9
M. Wt: 269.32
InChI Key: GKESDJRBPLETKY-UHFFFAOYSA-N
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Description

(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
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Biological Activity

The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex bicyclic structure that incorporates both sulfur and nitrogen atoms, suggesting potential biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring, with functional groups that enhance its chemical reactivity. The presence of the pyrazole moiety indicates potential interactions with various biological targets, which could lead to significant pharmacological effects.

Molecular Formula

  • Molecular Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : 229.26 g/mol

Table 1: Structural Comparison with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
IndoleAromaticAnticancer
ThioacetamideThioetherAntimicrobial
BenzothiazoleHeterocyclicAntifungal

The unique combination of sulfur and nitrogen within the bicyclic framework may enhance its interaction with biological targets compared to simpler analogs like indole or benzothiazole.

The biological activity of the compound has been primarily predicted through computational methods such as structure-activity relationship (SAR) analysis. Compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial properties : Potential inhibition of bacterial growth.
  • Anticancer effects : Similar compounds have shown efficacy in cancer cell lines.

In vitro Studies

Recent studies have utilized various techniques to assess the compound's binding affinity to biological targets:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways.
  • Cell Viability Assays : Preliminary tests indicate that the compound may reduce viability in certain cancer cell lines, suggesting potential anticancer properties.

Case Study 1: Anticancer Activity

A study focused on a related bicyclic compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited notable antibacterial activity, suggesting the potential for further exploration of this compound.

Synthesis Methods

The synthesis of this compound can involve several strategies, including:

  • Palladium-Catalyzed Reactions : This method allows for the efficient formation of bicyclic structures from simpler precursors.
  • Diels-Alder Reactions : Utilized for constructing complex bicyclic frameworks from readily available starting materials.

Table 2: Synthesis Techniques Comparison

Synthesis MethodAdvantagesLimitations
Palladium-CatalyzedHigh efficiencyRequires specific catalysts
Diels-AlderVersatile substrate useMay require high temperatures

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-ethylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-18(9,16)17/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKESDJRBPLETKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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